molecular formula C8H10BrNOS B1468932 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol CAS No. 1344077-79-7

1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol

Cat. No. B1468932
CAS RN: 1344077-79-7
M. Wt: 248.14 g/mol
InChI Key: VQKDUPHFJHCGGB-UHFFFAOYSA-N
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Description

The compound “1-[(5-bromothiophen-2-yl)methyl]piperazine” is similar to the one you’re asking about . It has a molecular weight of 261.19 and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-[(5-bromothiophen-2-yl)methyl]piperazine”, is given by the InChI code: 1S/C9H13BrN2S/c10-9-2-1-8 (13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 .


Physical And Chemical Properties Analysis

The compound “1-[(5-bromothiophen-2-yl)methyl]piperazine” has a molecular weight of 261.19 . It’s a powder and is stored at room temperature .

Scientific Research Applications

Catalytic Asymmetric Addition

A significant application of azetidine derivatives is in catalytic asymmetric addition reactions. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a related compound, has been developed from l-(+)-methionine and used for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of the four-membered heterocycle-based backbone in catalytic asymmetric induction reactions (Wang et al., 2008).

Antifungal and Antibacterial Evaluation

Azetidine derivatives have shown promising results in antimicrobial activities. A study explored the solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including an ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These compounds displayed notable antibacterial and antifungal activity (Sharma et al., 2022).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, a compound structurally related to “1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol,” was studied. The research provided insights into the structural stability and conformation of such molecules, which is crucial for understanding their reactivity and interaction with other compounds (Ramakumar et al., 1977).

Synthesis of Polyhydroxylated Azetidine Iminosugars

In another study, azetidine iminosugars were synthesized from d-glucose, showcasing the versatility of azetidine derivatives in creating bioactive molecules. These compounds exhibited significant inhibitory activity against specific enzymes, indicating their potential in biologically active applications (Lawande et al., 2015).

Safety and Hazards

The compound “1-[(5-bromothiophen-2-yl)methyl]piperazine” has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDUPHFJHCGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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